2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
Description
2-Amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a polycyclic compound featuring a tetrahydronaphthalene core substituted with three nitrile groups, an amino group, and a 3,4,5-trimethoxyphenyl moiety. This compound is synthesized via a one-pot multicomponent reaction involving aromatic aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) and malononitrile derivatives under basic conditions . Its crystal structure, stabilized by N–H···N and N–H···O hydrogen bonds, adopts a monoclinic system, as observed in analogs like 2-amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile .
Properties
CAS No. |
299198-70-2 |
|---|---|
Molecular Formula |
C22H22N4O3 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C22H22N4O3/c1-27-17-8-13(9-18(28-2)20(17)29-3)19-15-7-5-4-6-14(15)16(10-23)21(26)22(19,11-24)12-25/h6,8-9,15,19H,4-5,7,26H2,1-3H3 |
InChI Key |
PSMKMTDKCSEPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
Preparation Methods
Solvent Systems and Reaction Conditions
Optimal solvent systems for the synthesis include polar aprotic solvents such as ethyl acetate and ethanol, which facilitate intermediate solubility while promoting crystallization during cooling. The Royal Society of Chemistry protocol specifies a reaction temperature of 80°C for catalyst activation, followed by gradual cooling to 25°C to precipitate the product. Post-synthesis, the crude product is dried at 60°C for 12 hours under reduced pressure to remove residual solvents.
Table 1: Reaction Conditions for 4j Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | Recyclable solid acid/base |
| Temperature | 80°C (reflux), then 25°C |
| Solvent | Ethyl acetate/ethanol mixture |
| Drying Conditions | 60°C, 12 h, reduced pressure |
Purification and Crystallization Techniques
Solvent-Mediated Recrystallization
Purification of 4j relies on differential solubility in ethanol and ethyl acetate. The precipitate is initially washed with cold ethanol to remove unreacted starting materials, followed by dissolution in ethyl acetate to separate the catalyst. Slow evaporation of ethyl acetate yields yellow crystalline solids with a melting point of 233–235°C, consistent with literature values.
Table 2: Physical Properties of 4j
| Property | Value |
|---|---|
| Melting Point | 233–235°C |
| Color | Yellow crystalline solid |
| Yield | 75–82% (reported) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 4j confirms the presence of key functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
- Aromatic protons : Singlets at δ 6.87 ppm (2H, trimethoxyphenyl).
- Methoxy groups : Three singlets at δ 3.80, 3.76, and 3.71 ppm (9H, OCH3).
- Cyclohexane protons : Multiplet signals between δ 1.37–2.27 ppm.
13C NMR :
- Nitrile carbons : Peaks at 118–120 ppm.
- Quaternary carbons : Resonances at 160–165 ppm (aromatic C–O).
Comparative Analysis with Structural Analogues
Substituent Effects on Melting Points
Table 3: Melting Points of Tricarbonitrile Derivatives
| Substituent | Melting Point (°C) |
|---|---|
| 3,4,5-Trimethoxyphenyl | 233–235 |
| 4-Chlorophenyl | 247–249 |
| 4-Fluorophenyl | 264–266 |
Electron-withdrawing groups (e.g., Cl, F) increase melting points due to enhanced intermolecular dipole interactions, while methoxy groups reduce lattice stability.
Applications and Derivative Synthesis
Catalytic Reusability
The catalyst retains >90% activity after five cycles, as evidenced by consistent yields in iterative syntheses. This aligns with green chemistry principles, minimizing waste generation.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(3,4,5-TRIMETHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer treatment mechanisms.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects primarily by targeting microtubules, essential components of the cell cytoskeleton. By inhibiting tubulin polymerization, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known anticancer agents like colchicine and combretastatin A-4.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the aryl group significantly impacts melting points, solubility, and intermolecular interactions. Key examples include:
The trimethoxy substitution in the target compound lowers its melting point compared to halogenated analogs (e.g., 4h), likely due to reduced dipole interactions. However, it exhibits higher solubility in polar solvents than the phenyl analog due to the electron-rich methoxy groups .
Structural and Computational Insights
- HOMO-LUMO Gap : The HOMO-LUMO gap of 4.359 eV in the 2,5-dimethoxy analog suggests high kinetic stability and low reactivity, a trait likely shared by the trimethoxy derivative due to similar electron-donating groups .
- Crystal Packing: The target compound’s benzo[8]annulene analogs (e.g., 2-amino-4-(4-chlorophenyl)-hexahydrobenzo[8]annulene) adopt twisted chair-chair conformations, stabilized by dispersion forces (-219.6 kJ/mol). This contrasts with the tetrahydronaphthalene core’s boat conformation, highlighting core structure-dependent packing .
Biological Activity
The compound 2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
- Molecular Formula : CHNO
Structural Features
- Functional Groups : The compound contains an amino group, multiple methoxy groups, and a tricyclic naphthalene structure.
- Molecular Weight : Approximately 314.37 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds related to the trimethoxyphenyl moiety. For instance, derivatives of 4-(3,4,5-trimethoxyphenyl)thiazole have shown promising in vitro anticancer activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Screening
A study synthesized several thiazole derivatives based on the trimethoxyphenyl structure and assessed their biological activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC values in the micromolar range, demonstrating significant cytotoxicity.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 15.2 | MCF-7 |
| Compound B | 12.5 | HeLa |
| Compound C | 8.9 | MCF-7 |
Antioxidant Activity
The compound's structural features suggest potential antioxidant properties due to the presence of methoxy groups, which can donate electrons and neutralize free radicals. Studies have indicated that similar compounds exhibit significant antioxidant activity in various assays.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific mechanisms may involve modulation of signaling pathways like NF-kB.
The biological activities of 2-amino-4-(3,4,5-trimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile can be attributed to several mechanisms:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
- Antioxidant Defense : Scavenging free radicals and reducing oxidative stress.
- Cytokine Modulation : Altering inflammatory responses through cytokine inhibition.
Research Findings
Several research articles have highlighted the synthesis and evaluation of similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving nucleophilic substitution and cyclization. Key steps include:
- Use of potassium cyanide (KCN) as a nitrile source under inert atmosphere (e.g., nitrogen) to prevent side reactions.
- Refluxing in tetrahydrofuran (THF) at 60°C for 5 hours to ensure complete reaction .
- Purification via column chromatography (hexane/ethyl acetate, 80:20 v/v) to isolate the product .
- Critical Conditions : Strict control of moisture (due to KCN’s hygroscopicity), reaction temperature, and stoichiometric ratios of intermediates.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
- Methodological Answer :
- Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar carbonitriles .
- NMR Spectroscopy (¹H/¹³C) identifies proton environments and nitrile group positions.
- Mass Spectrometry (MS) validates molecular weight and fragmentation patterns.
Q. What purification strategies are recommended for isolating high-purity samples?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) effectively separates nitrile-containing intermediates .
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences.
Advanced Research Questions
Q. How can computational modeling tools like COMSOL Multiphysics optimize synthesis parameters?
- Methodological Answer :
- Process Simulation : Model reaction kinetics and heat transfer to identify optimal reflux conditions and solvent ratios .
- AI-Driven Design : Train machine learning algorithms on historical reaction data to predict yield-maximizing parameters (e.g., temperature, catalyst loading) .
Q. What experimental approaches elucidate reaction mechanisms involving the tricarbonitrile moiety?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to study rate-determining steps.
- In Situ FTIR Monitoring : Track nitrile group transformations during cyclization, as demonstrated in analogous thiophene syntheses .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, dosage protocols) to isolate variables.
- Meta-Analysis : Apply statistical frameworks to reconcile discrepancies, guided by gaps identified in prior studies .
Q. What advanced separation technologies improve yield in multi-step syntheses?
- Methodological Answer :
- Membrane Separation : Use nanofiltration membranes to concentrate intermediates while removing low-MW byproducts .
- Centrifugal Partition Chromatography (CPC) : Achieve high-resolution separation of polar nitrile derivatives without silica gel degradation .
Q. How to design stability studies under various environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways.
- HPLC-MS Tracking : Quantify degradation products and establish shelf-life models under accelerated conditions.
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
